N-(3-chloro-4-fluorobenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
Description
N-(3-chloro-4-fluorobenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a heterocyclic acetamide derivative featuring a thieno[3,2-d]pyrimidine core fused with a dioxo-dihydro scaffold. The compound is characterized by:
- A 3-methylbutyl substituent at position 3 of the thienopyrimidine ring, which may influence pharmacokinetic properties such as metabolic stability.
- A thieno[3,2-d]pyrimidine-2,4-dione core, a structural motif associated with kinase inhibition and enzymatic modulation in medicinal chemistry .
Properties
Molecular Formula |
C20H21ClFN3O3S |
|---|---|
Molecular Weight |
437.9 g/mol |
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-2-[3-(3-methylbutyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C20H21ClFN3O3S/c1-12(2)5-7-24-19(27)18-16(6-8-29-18)25(20(24)28)11-17(26)23-10-13-3-4-15(22)14(21)9-13/h3-4,6,8-9,12H,5,7,10-11H2,1-2H3,(H,23,26) |
InChI Key |
XAUQINZHSIIAFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NCC3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorobenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thienopyrimidine core, followed by the introduction of the 3-chloro-4-fluorobenzyl and 3-methylbutyl groups. Common reagents and conditions used in these reactions include:
Reagents: Thienopyrimidine precursors, chlorinating agents, fluorinating agents, alkylating agents.
Conditions: Solvent systems (e.g., dichloromethane, ethanol), temperature control (e.g., reflux, room temperature), catalysts (e.g., palladium, copper).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorobenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, catalytic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, solvent systems.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides), solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As a precursor for the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorobenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, ion channels.
Pathways: Signal transduction pathways, metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Pharmacological Relevance
The following compounds (Table 1) represent structural analogues with overlapping scaffolds or functional groups, enabling comparative analysis:
Table 1: Comparison of Key Structural and Functional Features
*Calculated based on molecular formula.
Key Structural and Functional Differences
The pyrido[4,3-d]pyrimidine core in the MEK inhibitor () incorporates additional nitrogen atoms, enhancing polar interactions with enzymatic targets .
Substituent Effects :
- The 3-chloro-4-fluorobenzyl group in the target compound increases lipophilicity (clogP ~3.5) compared to 3-chloro-4-fluorophenyl (clogP ~2.8) in , suggesting improved membrane permeability.
- The 3-methylbutyl chain may confer metabolic stability over shorter alkyl chains (e.g., ethyl in ) due to reduced oxidative susceptibility .
Biological Activity: Compound 24 () and the MEK inhibitor () demonstrate the role of acetamide-thieno/pyridopyrimidine hybrids in enzyme modulation. The target compound’s dioxo-dihydro scaffold may mimic ATP-binding motifs in kinases, though experimental validation is needed.
Research Findings and Trends
- Kinase Inhibition: Thieno/pyridopyrimidine derivatives are prevalent in kinase inhibitor design (e.g., MEK, BRAF), with substituents like chloro, fluoro, and alkyl chains fine-tuning selectivity .
- SAR Insights :
Biological Activity
N-(3-chloro-4-fluorobenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a compound of interest due to its potential biological activity, particularly as an inhibitor in various cancer models. This article reviews its biological properties, mechanism of action, and relevant research findings.
- Molecular Formula : C20H21ClFN3O2S2
- Molecular Weight : 454.0 g/mol
- CAS Number : 1252842-91-3
This compound has been identified as a potent inhibitor of the Murine Double Minute 2 (MDM2) protein, which plays a crucial role in the regulation of the p53 tumor suppressor pathway. The inhibition of MDM2 can lead to the stabilization and activation of p53, promoting apoptosis in cancer cells.
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| SJSA-1 | 0.15 | MDM2 inhibition |
| RS4;11 | 0.038 | p53 activation |
| LNCaP | 0.018 | Apoptosis induction |
| HCT116 | 0.104 | Cell cycle arrest |
The compound's effectiveness was evaluated through cell viability assays, demonstrating its capacity to inhibit cell growth significantly at low concentrations.
Pharmacodynamic Studies
Pharmacodynamic studies have shown that oral administration of this compound at doses around 100 mg/kg leads to increased levels of p53 and p21 proteins in tumor tissues. This suggests that the compound not only inhibits tumor growth but also activates critical pathways involved in cellular stress responses and apoptosis.
Case Studies
-
SJSA-1 Xenograft Model : In vivo studies using SJSA-1 xenografts demonstrated that treatment with this compound resulted in significant tumor regression compared to control groups.
- Tumor Volume Reduction : A reduction in tumor volume by approximately 60% was observed within two weeks of treatment.
- RS4;11 Acute Leukemia : Another study highlighted the compound's efficacy against RS4;11 acute leukemia cells with IC50 values as low as 38 nM, indicating strong potential for therapeutic use in hematologic malignancies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
